Tert-butyl 3,5-difluoro-4-hydroxybenzoate
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Overview
Description
Tert-butyl 3,5-difluoro-4-hydroxybenzoate: is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol It is a derivative of benzoic acid, characterized by the presence of tert-butyl, difluoro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-difluoro-4-hydroxybenzoate typically involves the esterification of 3,5-difluoro-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3,5-difluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. Derivatives of this compound have shown anti-inflammatory activities comparable to indomethacin .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The difluoro groups can enhance the compound’s stability and lipophilicity, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene, used in the synthesis of antistress agents.
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: Used in various industrial applications.
Uniqueness: Tert-butyl 3,5-difluoro-4-hydroxybenzoate is unique due to the presence of both difluoro and hydroxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 3,5-difluoro-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUQGGSTEIXQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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